Cas no 1261997-64-1 (2-(4-Chloro-3-cyanophenyl)benzoic acid)

2-(4-Chloro-3-cyanophenyl)benzoic acid is a versatile aromatic compound featuring both chloro and cyano functional groups on a phenyl ring, coupled with a benzoic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and cyano substituents enhance electrophilic properties, facilitating further derivatization, while the carboxylic acid group allows for easy functionalization via esterification or amidation. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound is particularly useful in the development of bioactive molecules, offering precise control over structural modifications to optimize desired properties. High purity and stability further support its utility in research and industrial applications.
2-(4-Chloro-3-cyanophenyl)benzoic acid structure
1261997-64-1 structure
Product name:2-(4-Chloro-3-cyanophenyl)benzoic acid
CAS No:1261997-64-1
MF:C14H8NO2Cl
Molecular Weight:257.672
MDL:MFCD18312653
CID:2622078
PubChem ID:53218379

2-(4-Chloro-3-cyanophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%
    • 2-(4-CHLORO-3-CYANOPHENYL)BENZOIC ACID
    • MFCD18312653
    • 1261997-64-1
    • 4'-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
    • DTXSID90683321
    • 2-(4-Chloro-3-cyanophenyl)benzoic acid
    • MDL: MFCD18312653
    • インチ: InChI=1S/C14H8ClNO2/c15-13-6-5-9(7-10(13)8-16)11-3-1-2-4-12(11)14(17)18/h1-7H,(H,17,18)
    • InChIKey: UZYVRALTPBKUME-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 257.0243562Da
  • 同位素质量: 257.0243562Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 362
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.1Ų
  • XLogP3: 3.2

2-(4-Chloro-3-cyanophenyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB318451-5 g
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%; .
1261997-64-1 95%
5g
€1159.00 2023-04-26
abcr
AB318451-5g
2-(4-Chloro-3-cyanophenyl)benzoic acid, 95%; .
1261997-64-1 95%
5g
€1159.00 2025-02-21

2-(4-Chloro-3-cyanophenyl)benzoic acid 関連文献

2-(4-Chloro-3-cyanophenyl)benzoic acidに関する追加情報

Comprehensive Overview of 2-(4-Chloro-3-cyanophenyl)benzoic acid (CAS No. 1261997-64-1)

2-(4-Chloro-3-cyanophenyl)benzoic acid (CAS No. 1261997-64-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by a benzoic acid moiety linked to a 4-chloro-3-cyanophenyl group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula, C14H8ClNO2, highlights the presence of functional groups that are pivotal for drug design and material science applications.

The growing interest in 2-(4-Chloro-3-cyanophenyl)benzoic acid is driven by its potential role in developing small-molecule inhibitors and enzyme modulators. Researchers are particularly intrigued by its ability to interact with biological targets, such as kinases and receptors, making it a candidate for cancer therapeutics and anti-inflammatory agents. Recent studies have explored its derivatives for their efficacy in neurodegenerative disease models, aligning with the global focus on precision medicine and targeted therapy.

From a synthetic chemistry perspective, the chloro and cyano substituents on the phenyl ring offer reactive sites for further functionalization. This adaptability makes CAS No. 1261997-64-1 a valuable building block in heterocyclic chemistry, enabling the creation of diverse libraries for high-throughput screening. The compound’s stability under various conditions also supports its use in green chemistry initiatives, addressing the demand for sustainable synthesis methods.

In the context of AI-driven drug discovery, 2-(4-Chloro-3-cyanophenyl)benzoic acid has been featured in computational studies predicting molecular docking affinities. Its structural features align with fragment-based drug design (FBDD) strategies, which are increasingly popular in virtual screening platforms. This synergy between experimental and in silico approaches underscores the compound’s relevance in modern pharmaceutical innovation.

Environmental and regulatory considerations further highlight the importance of CAS No. 1261997-64-1. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) to ensure safety. The compound’s low ecological risk profile makes it suitable for industrial-scale production, meeting the needs of contract research organizations (CROs) and API manufacturers.

Market trends indicate rising demand for 2-(4-Chloro-3-cyanophenyl)benzoic acid in emerging economies, where generic drug development is accelerating. Analysts attribute this to its cost-effectiveness and compatibility with continuous flow chemistry systems. Additionally, its applications in crop protection formulations have sparked interest in the agrochemical sector, particularly for pest-resistant solutions.

To address common queries from researchers: "What are the spectroscopic properties of 1261997-64-1?" or "How to optimize its purification?"—recent publications detail NMR and HPLC methods for characterization. For those exploring "scalable synthesis routes," peer-reviewed protocols emphasize catalytic hydrogenation and microwave-assisted techniques.

In summary, 2-(4-Chloro-3-cyanophenyl)benzoic acid exemplifies the intersection of chemical innovation and biomedical research. Its multifaceted applications, from drug discovery to material science, position it as a compound of enduring scientific and commercial value. Future studies may unlock its potential in personalized medicine and smart materials, reinforcing its role in advancing STEM disciplines.

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Amadis Chemical Company Limited
(CAS:1261997-64-1)
A1120010
Purity:99%
はかる:5g
Price ($):687.0